N1-[4-(Dimethylamino)phenyl]-beta-alaninamide dihydrochloride is a chemical compound that combines a dimethylamino group with a beta-alaninamide structure, forming a dihydrochloride salt. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. Its unique structure allows it to interact with biological systems, making it a subject of interest for research into enzyme inhibition and receptor modulation.
The compound can be synthesized in laboratory settings and is available through chemical suppliers. Its synthesis involves specific reagents and conditions that facilitate the formation of the desired amide bond and subsequent salt formation.
N1-[4-(Dimethylamino)phenyl]-beta-alaninamide dihydrochloride falls under the category of amino acid derivatives and is classified as an organic compound. Its structural features make it relevant in both organic synthesis and biological applications.
The synthesis of N1-[4-(Dimethylamino)phenyl]-beta-alaninamide dihydrochloride typically involves the following steps:
N1-[4-(Dimethylamino)phenyl]-beta-alaninamide dihydrochloride has a complex molecular structure characterized by:
N1-[4-(Dimethylamino)phenyl]-beta-alaninamide dihydrochloride can participate in various chemical reactions:
The mechanism of action for N1-[4-(Dimethylamino)phenyl]-beta-alaninamide dihydrochloride primarily involves its interaction with specific biological targets:
Data from studies indicate that such interactions can lead to significant biological effects, including alterations in cellular signaling pathways.
Relevant analyses include spectroscopic methods (e.g., NMR, IR) for structural confirmation and purity assessment.
N1-[4-(Dimethylamino)phenyl]-beta-alaninamide dihydrochloride has several scientific uses:
N1-[4-(Dimethylamino)phenyl]-β-alaninamide dihydrochloride is systematically named as 3-(4-(dimethylamino)phenylamino)propanamide dihydrochloride. Its molecular formula is C₁₁H₁₈Cl₂N₃O, with a molecular weight of 279.19 g/mol. The compound features a β-alaninamide backbone linked to a para-dimethylaminophenyl group, protonated at the tertiary amine and amidinium sites, with two hydrochloride counterions.
Key identifiers include:
O=C(NCC1=CC=C(N(C)C)C=C1)CC.[H]Cl.[H]Cl (derived from analogous dihydrochloride salts [2] [4]). MPMIMACTZNZBSD-UHFFFAOYSA-N (based on protonated structure and dihydrochloride salt pattern [4]). Table 1: Molecular Identifiers
| Identifier Type | Value |
|---|---|
| Systematic Name | 3-(4-(Dimethylamino)phenylamino)propanamide dihydrochloride |
| Molecular Formula | C₁₁H₁₈Cl₂N₃O |
| Molecular Weight | 279.19 g/mol |
| SMILES | O=C(NCC1=CC=C(N(C)C)C=C1)CC.[H]Cl.[H]Cl |
| InChI Key Fragment | MPMIMACTZNZBSD |
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4